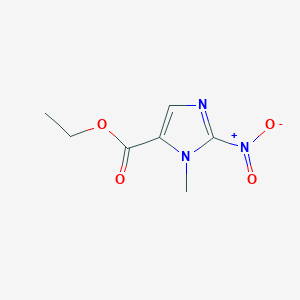
ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE
Cat. No. B1584139
Key on ui cas rn:
39070-13-8
M. Wt: 199.16 g/mol
InChI Key: VRARWXJAWCRJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03954789
Procedure details


To 0.2 g. of 5-carbethoxy-1-methyl-2-nitroimidazole in 30 ml. of tetrahydrofuran, 0.044 g. of LiBH4 is gradually added under stirring at room temperature. After stirring for 48 hours, the excess of LiBH4 is decomposed with 10% hydrochloric acid, the reaction mixture is filtered and the filtrated is evaporated to dryness under vacuum. The residue is taken up with acetone. Inorganic salts are filtered off and the solution is evaporated. The oily residue is chromatographed through 7 g. of silica gel, by eluting with chloroform containing from 1% to 3% (v/v) of methanol. After concentration of the portions containing the product, 0.052 g. (33%) of 1-methyl-2-nitro-5-hydroxymethylimidazole is obtained.





Yield
33%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:6]1[N:10]([CH3:11])[C:9]([N+:12]([O-:14])=[O:13])=[N:8][CH:7]=1)(OCC)=[O:2].[Li+].[BH4-].Cl>O1CCCC1>[CH3:11][N:10]1[C:6]([CH2:1][OH:2])=[CH:7][N:8]=[C:9]1[N+:12]([O-:14])=[O:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C1=CN=C(N1C)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[BH4-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[BH4-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 48 hours
|
|
Duration
|
48 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrated is evaporated to dryness under vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Inorganic salts are filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily residue is chromatographed through 7 g
|
WASH
|
Type
|
WASH
|
|
Details
|
of silica gel, by eluting with chloroform containing from 1% to 3% (v/v) of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After concentration of the portions containing the product, 0.052 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=NC=C1CO)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 33% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
